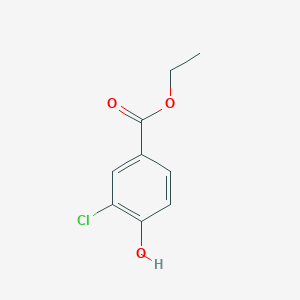

Ethyl 3-chloro-4-hydroxybenzoate

概要

説明

Ethyl 3-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-hydroxybenzoate can be synthesized through the esterification of 3-chloro-4-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

化学反応の分析

Types of Reactions

Ethyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 3-amino-4-hydroxybenzoate or 3-thio-4-hydroxybenzoate derivatives.

Hydrolysis: The major products are 3-chloro-4-hydroxybenzoic acid and ethanol.

科学的研究の応用

Pharmacological Applications

Ethyl 3-chloro-4-hydroxybenzoate is investigated for its potential pharmacological properties, particularly as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be a part of compounds that exhibit biological activity.

Case Study: Metabolic Transformation

A study investigated the metabolic transformation of chlorinated parabens, including this compound, using rat liver S9 fractions. The findings indicated that chlorination significantly affects the degradation rates of these compounds, which is crucial for understanding their bioaccumulation potential and toxicity profiles in humans and aquatic environments .

Environmental Science

This compound has been studied for its environmental impact, particularly regarding its occurrence in aquatic systems and its potential as an endocrine disruptor.

Case Study: Occurrence in Aquatic Environments

Research has shown that chlorinated parabens, including this compound, are prevalent in urban surface waters. The study assessed the spatial distribution and temporal variation of these compounds, highlighting their persistence and potential risks to aquatic organisms .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing amphiphilic copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization. This application is significant for developing drug delivery systems and nanocarriers.

Case Study: Synthesis of Polymersomes

Research demonstrated the synthesis of polymersomes using this compound as a repeating unit. The resulting polymersomes were characterized for their size and morphology, which are essential parameters for their application in drug delivery systems . The polymers exhibited favorable properties such as biocompatibility and controlled release capabilities.

Analytical Chemistry

This compound is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) for its separation and identification in complex mixtures.

Case Study: HPLC Analysis

A study outlined a method for analyzing this compound using reverse-phase HPLC with specific mobile phase conditions. This method is scalable and can be applied to isolate impurities during preparative separations .

作用機序

Currently, there is no documented information regarding a specific mechanism of action for ethyl 3-chloro-4-hydroxybenzoate in biological systems. its structural similarity to other bioactive compounds suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes.

類似化合物との比較

Ethyl 3-chloro-4-hydroxybenzoate can be compared with other similar compounds, such as:

3-Chloro-4-hydroxybenzoic acid: The parent compound, which lacks the ethyl ester group.

Mthis compound: A similar ester derivative where the ethyl group is replaced by a methyl group.

Propyl 3-chloro-4-hydroxybenzoate: Another ester derivative with a propyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications.

生物活性

Ethyl 3-chloro-4-hydroxybenzoate, also known as 3-chloro-4-hydroxybenzoic acid ethyl ester, is a chemical compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. This compound features a chlorinated aromatic ring with a hydroxy group and an ethyl ester functional group, making it a derivative of benzoic acid. Its potential biological activities have garnered interest in various fields, including pharmaceuticals and agrochemicals.

This compound can be synthesized through several methods, including esterification reactions involving 3-chloro-4-hydroxybenzoic acid and ethanol. The presence of the chloro and hydroxy groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial and fungal strains. Its derivatives have been noted for their potential applications in drug development due to their activity against pathogens. For instance, studies have shown that compounds structurally related to this compound possess antifungal and antibacterial properties, suggesting that this compound may share similar effects.

Currently, there is no well-documented mechanism of action for this compound in biological systems. However, its structural similarity to other bioactive compounds suggests possible interactions with specific molecular targets and pathways, potentially influencing biological processes. The compound's ability to bind to enzymes or receptors may modulate their activity, although further research is needed to elucidate these mechanisms.

Case Studies

- Antifungal Activity : In a study examining the antifungal properties of chlorinated phenolic compounds, this compound was tested against various fungal strains. Results indicated significant inhibition of fungal growth at specific concentrations, highlighting its potential as an antifungal agent .

- Toxicological Evaluation : A toxicological assessment revealed that this compound caused skin irritation and serious eye irritation in laboratory settings. This suggests caution in handling the compound and underscores the importance of evaluating its safety profile for potential therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloro-4-hydroxybenzoic Acid | Parent compound without ethyl ester group | Moderate antimicrobial activity |

| Mthis compound | Similar structure with methyl instead of ethyl | Antifungal properties observed |

| Propyl 3-chloro-4-hydroxybenzoate | Propyl group instead of ethyl | Potentially similar activities |

This table illustrates how variations in the ester group influence the reactivity and biological applications of these compounds.

Conclusion and Future Directions

This compound shows promise as a compound with potential antimicrobial properties; however, comprehensive studies are still needed to fully understand its biological activities and mechanisms of action. Future research should focus on:

- Detailed Mechanistic Studies : Investigating how this compound interacts at the molecular level with biological targets.

- Expanded Toxicological Assessments : Evaluating its safety profile across various exposure routes.

- Therapeutic Applications : Exploring its efficacy in clinical settings as an antimicrobial agent.

The ongoing exploration of this compound's properties could lead to significant advancements in its application within pharmaceuticals and agrochemicals.

特性

IUPAC Name |

ethyl 3-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOWIPYEPOVPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505758 | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-41-8 | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Ethyl 3-chloro-4-hydroxybenzoate (ECHB) over other pH-responsive materials in drug delivery?

A1: Unlike many pH-responsive materials based on organic amines, ECHB-containing polymers are hydrophilic at physiological pH and become hydrophobic upon acidification. [] This property allows for the encapsulation and stable retention of hydrophobic drugs at physiological pH, while promoting their release in the acidic tumor microenvironment. [] This characteristic makes ECHB-based systems particularly interesting for delivering hydrophobic anticancer drugs, potentially improving their efficacy and reducing side effects.

Q2: What types of drugs have been successfully loaded into ECHB-based nanocarriers?

A2: Research has demonstrated the successful encapsulation of both hydrophobic and hydrophilic drugs within ECHB-based nanocarriers. For instance, hydrophobic drugs like tamoxifen and paclitaxel, as well as the hydrophilic drug doxorubicin hydrochloride, have been successfully incorporated into these systems. [] Furthermore, studies have shown promising results with tamoxifen-loaded ECHB-based micelles, demonstrating slower drug release at physiological pH and faster release in acidic environments, highlighting their potential for targeted drug delivery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。